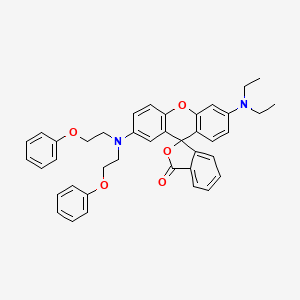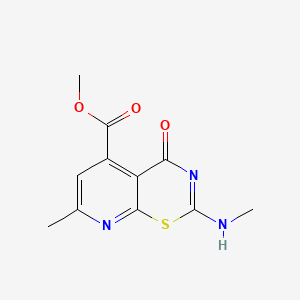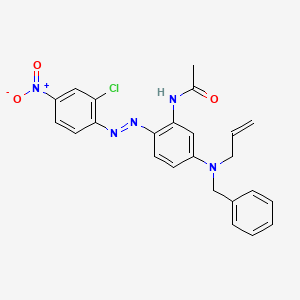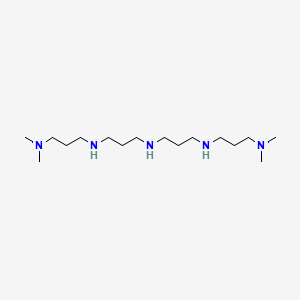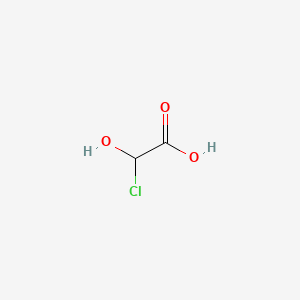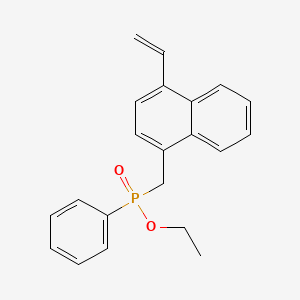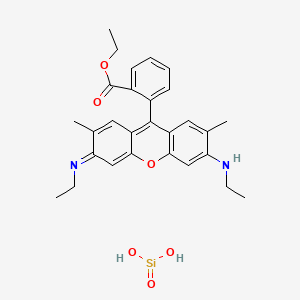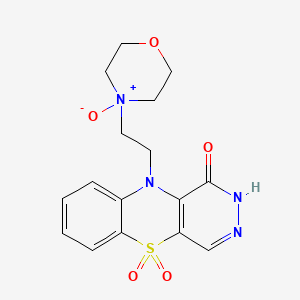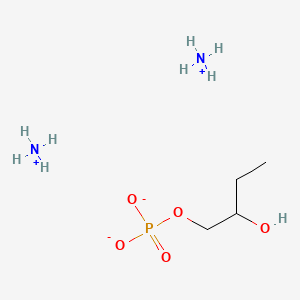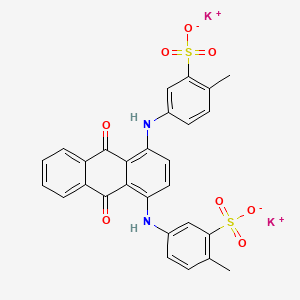![molecular formula C7H21N2O9P3 B12702098 [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid CAS No. 94200-40-5](/img/structure/B12702098.png)
[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid is a complex organic compound with the molecular formula C7H21N2O9P3 and a molecular weight of 370.170923 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid typically involves the reaction of appropriate amines with phosphonic acid derivatives under controlled conditions. The process may include steps such as:
Amination: Reacting a primary amine with a phosphonomethyl derivative.
Condensation: Forming the imino linkage through condensation reactions.
Phosphonation: Introducing additional phosphonic acid groups through phosphonation reactions.
The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the imino and phosphonic acid groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple phosphonic acid groups allow it to bind to metal ions and other molecules, influencing various biochemical processes. These interactions can modulate enzyme activity, cellular signaling pathways, and other molecular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid include:
Phosphonic acid, (((3-(dimethylamino)propyl)imino)bis(methylene))bis-: A related compound with similar structural features.
[3-[bis(phosphonomethyl)amino]propyl-methylamino]methylphosphonic acid: Another compound with multiple phosphonic acid groups and similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use.
Properties
CAS No. |
94200-40-5 |
|---|---|
Molecular Formula |
C7H21N2O9P3 |
Molecular Weight |
370.17 g/mol |
IUPAC Name |
[3-[bis(phosphonomethyl)amino]propyl-methylamino]methylphosphonic acid |
InChI |
InChI=1S/C7H21N2O9P3/c1-8(5-19(10,11)12)3-2-4-9(6-20(13,14)15)7-21(16,17)18/h2-7H2,1H3,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
InChI Key |
VAQXWQNIWWHADW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
